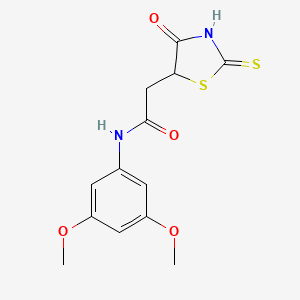

N-(3,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(3,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a central 4,5-dihydro-1,3-thiazol-4-one core substituted with a mercapto group at position 2 and an acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-18-8-3-7(4-9(5-8)19-2)14-11(16)6-10-12(17)15-13(20)21-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRVGYKDNCTZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.39 g/mol. The presence of the thiazole ring and the methoxy groups are significant for its biological activity.

Research indicates that compounds with thiazole moieties exhibit various biological activities, including:

- Antitumor Activity : Thiazole derivatives have been recognized for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the cytotoxic potency.

- Antiviral Properties : Some thiazole derivatives have shown promise as antiviral agents by targeting viral enzymes. The presence of specific substituents on the thiazole ring can enhance their efficacy against viruses.

Antitumor Activity

In a study evaluating various thiazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were determined using the MTT assay.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | A431 (Skin Cancer) | 1.98 ± 1.22 |

| 2 | U251 (Glioblastoma) | 23.30 ± 0.35 |

| 3 | HT29 (Colorectal) | <10 |

Antiviral Activity

The compound's antiviral potential was evaluated against HIV reverse transcriptase and other viral targets. The following table summarizes its activity compared to standard antiviral agents.

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(3,5-Dimethoxyphenyl)-2-(2-Mercapto...) | HIV RT | 0.35 |

| Standard | Nevirapine | 0.21 |

Case Studies

Several studies have been conducted to explore the biological activity of thiazole derivatives:

- Study on Antitumor Activity : A comprehensive SAR study revealed that compounds with methyl substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .

- Evaluation of Antiviral Properties : Research focusing on the inhibition of HIV reverse transcriptase demonstrated that specific modifications in the thiazole structure could lead to increased antiviral activity, with some derivatives showing potency comparable to established drugs .

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has shown promise in medicinal chemistry due to its potential as an antimicrobial and anti-inflammatory agent. Research indicates that compounds with similar structures exhibit inhibitory activity against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazole derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Biochemical Research

In biochemical applications, this compound serves as an important reagent in proteomics research. It can be utilized to study protein interactions and modifications due to its ability to form stable complexes with biomolecules.

Case Study: Protein Interaction Studies

Research involving proteomics highlighted the effectiveness of thiazole derivatives in tagging proteins for mass spectrometry analysis. This approach allows for detailed mapping of protein interactions within cellular systems.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science. Its reactivity can be harnessed in the development of novel materials with specific functional properties.

Case Study: Polymer Synthesis

Investigations into polymeric materials have demonstrated that incorporating thiazole derivatives can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced composites for industrial use.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations:

- Substituent Effects: Methoxy and ethoxy groups influence solubility and electronic properties.

- Tautomerism: Analogous compounds, such as the 4-ethoxyphenyl derivative, exhibit tautomerism between thiazolidinone and thiazole forms (e.g., 3c-I and 3c-A in ). This behavior may impact reactivity and stability .

- Molecular Weight: Bromine substitution () increases molecular weight significantly, which could affect pharmacokinetic properties like membrane permeability.

Q & A

Advanced Research Question

- Hepatocyte assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and quantify remaining parent compound via LCMS/MS .

- Metabolite identification : Use high-resolution MS to detect hydroxylation or demethylation products .

- Control experiments : Include inhibitors like ketoconazole to assess enzyme-specific degradation .

What are the challenges in scaling up synthesis without compromising yield?

Advanced Research Question

Key challenges and solutions:

- Solvent volume : Transition from batch to flow chemistry for better heat dissipation .

- Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported bases) to reduce waste .

- Process analytical technology (PAT) : Implement real-time FT-IR or Raman spectroscopy for quality control .

How do methoxy groups influence the compound’s reactivity?

Basic Research Question

The 3,5-dimethoxy substituents:

- Enhance solubility : Increase polarity for better aqueous compatibility .

- Direct electrophilic substitution : Activate the phenyl ring for reactions at the para position .

- Steric effects : May hinder access to the acetamide carbonyl in enzyme-binding assays .

How to integrate machine learning with experimental data for reaction optimization?

Advanced Research Question

- Data curation : Train models on historical reaction datasets (yields, conditions) from similar thiazole syntheses .

- Feature selection : Input variables include solvent polarity, temperature, and catalyst type .

- Validation : Use Bayesian optimization to iteratively refine predictions against new experimental results .

Notes

- References : Ensure all experimental protocols align with recent literature (post-2012) and avoid non-peer-reviewed sources.

- Safety : Follow guidelines in for handling reactive intermediates (e.g., chloroacetyl chloride).

- Data reproducibility : Archive raw spectral data (NMR, LCMS) in open-access repositories for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.